(E)-7-[2-[(E)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid
Overview
Description
19®-hydroxy Prostaglandin E2 is a derivative of Prostaglandin E2, a lipid compound that plays a crucial role in various physiological processes, including inflammation, fever, and muscle regeneration . This compound is part of the prostaglandin family, which is synthesized from arachidonic acid via the cyclooxygenase pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19®-hydroxy Prostaglandin E2 typically involves the hydroxylation of Prostaglandin E2. This process can be achieved through various chemical reactions, including the use of specific hydroxylating agents under controlled conditions . The reaction conditions often require precise temperature control and the use of catalysts to ensure the selective hydroxylation at the 19th carbon position.
Industrial Production Methods: Industrial production of 19®-hydroxy Prostaglandin E2 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of bioreactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 19®-hydroxy Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 19®-hydroxy Prostaglandin E2, each with unique biological properties .
Scientific Research Applications
19®-hydroxy Prostaglandin E2 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 19®-hydroxy Prostaglandin E2 involves its interaction with specific receptors on the cell surface, primarily the EP2 and EP4 receptors . Upon binding to these receptors, the compound activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway . This activation leads to various cellular responses, such as modulation of inflammation, immune response, and muscle regeneration .
Comparison with Similar Compounds
- Prostaglandin E2
- Prostaglandin D2
- Prostaglandin F2α
- Prostaglandin I2
- Thromboxane A2
Comparison: 19®-hydroxy Prostaglandin E2 is unique due to its specific hydroxylation at the 19th carbon position, which imparts distinct biological activities compared to other prostaglandins . This modification enhances its ability to modulate specific cellular responses, making it a valuable compound in scientific research and therapeutic applications .
Properties
IUPAC Name |
(E)-7-[2-[(E)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26)/b4-2+,12-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJYDBMHYPQFNJ-LSFAUKSKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(/C=C/C1C(CC(=O)C1C/C=C/CCCC(=O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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